molecular formula C27H30F6N2O2 B1684494 Dutasteride CAS No. 164656-23-9

Dutasteride

Cat. No. B1684494
CAS RN: 164656-23-9
M. Wt: 528.5 g/mol
InChI Key: JWJOTENAMICLJG-VYZSUTEISA-N
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Description

Dutasteride is a synthetic 4-azasteroid compound that is a selective inhibitor of both the type 1 and type 2 isoforms of steroid 5 alpha-reductase . It is used to treat benign prostatic hyperplasia (BPH) in men with an enlarged prostate . Dutasteride helps improve urinary flow and may also reduce the need for prostate surgery later on .


Synthesis Analysis

The method synthesizing dutasteride in prior art is mainly with 3- ketone -4- aza-5 alpha-androstane -1- alkene - 17 β-carboxylic acid as raw material, with toluene as solvent, after pyridine is for reacting with thionyl chloride under conditions of alkali, then Prepare dutasteride with corresponding aniline reaction .


Molecular Structure Analysis

Dutasteride has a molecular formula of C27H30F6N2O2 and a monoisotopic mass of 528.221130 Da . It is a synthetic 4-azasteroid .


Chemical Reactions Analysis

Dutasteride is a novel dual 5α-reductase inhibitor that works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . Type I and II 5α-reductase enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .


Physical And Chemical Properties Analysis

Dutasteride is a white to pale yellow powder with a melting point of approximately 242-250°C (468-482°F) .

Scientific Research Applications

Treatment of Multidrug-Resistant Candida auris Infection

Dutasteride has shown potential in treating multidrug-resistant Candida auris infections . The drug was found to disrupt the cell membrane, cause cell lysis, and significantly shrink the length of C. auris . This suggests that Dutasteride could be a promising candidate for future research in antifungal therapies .

Therapeutic Alternative for Amyotrophic Lateral Sclerosis (ALS)

Dutasteride has been studied as a potential therapeutic alternative for Amyotrophic Lateral Sclerosis (ALS) . ALS is a neurodegenerative disease characterized by the loss of upper and lower motor neurons, leading to muscle weakness and progressive paralysis . Dutasteride, a dual inhibitor of type 1 and type 2 5α-reductase enzymes, shows great anti-ALS properties . It exhibits neuroprotective, antioxidant, and anti-inflammatory effects, and appears effective against glutamate toxicity . It also seems capable of restoring altered dopamine activity .

Treatment of Benign Prostatic Hyperplasia

Dutasteride is commonly used in the treatment of benign prostatic hyperplasia . It works by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a hormone that can cause the prostate to grow .

Treatment of Androgenic Alopecia

Androgenic alopecia, also known as male pattern baldness, is another condition that Dutasteride is used to treat . By inhibiting the production of DHT, Dutasteride can help to slow hair loss and potentially stimulate new hair growth .

Pharmacokinetics of Dutasteride

The pharmacokinetics of Dutasteride have been extensively studied . Understanding how the body absorbs, distributes, metabolizes, and excretes the drug is crucial for optimizing its therapeutic use .

Nanomilled Suspensions

Dutasteride has been used in the fabrication of microarrays using nanomilled suspensions . This application could have implications in the field of drug delivery and pharmaceutical sciences .

Mechanism of Action

Mode of Action

Dutasteride works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . This inhibition results in a reduction of the levels of circulating DHT . By reducing DHT levels, dutasteride decreases the size of the prostate and reduces the related symptoms of benign prostatic hyperplasia (BPH) .

Biochemical Pathways

The inhibition of 5α-reductase by dutasteride disrupts the conversion of testosterone to DHT . This affects the androgen signaling pathway, leading to a decrease in the size of the prostate gland . Dutasteride also affects other pathways, including those of metalloproteases, p21, BCL-2, NF-KB, and WNT, which are involved in cell viability, migration, and cancer progression .

Pharmacokinetics

Dutasteride is an orally-administered drug It’s known that dutasteride begins working immediately but doesn’t reduce bph symptoms immediately .

Result of Action

Dutasteride has been shown to have significant effects at the molecular and cellular levels. It reduces cell viability and proliferation . It also induces alterations in the expression level of proteins involved in metabolic, cell cycle, and apoptotic responses . Furthermore, dutasteride shows neuroprotective, antioxidant, and anti-inflammatory effects .

Action Environment

The efficacy and stability of dutasteride can be influenced by environmental factors. It’s worth noting that the expression of conditions like androgenetic alopecia (AGA), which dutasteride can treat, can be influenced by both genetic and environmental factors .

Safety and Hazards

Using dutasteride may increase your risk of developing prostate cancer . Your doctor will test your prostate specific antigen (PSA) to check for cancer while you are using this medicine . Dutasteride is not for use by women, and this medicine can cause birth defects if a woman is exposed to it during pregnancy .

Future Directions

Dutasteride is now becoming a popular “off-label” treatment option in AGA due to its tolerability and good response shown by various randomized control studies and meta-analyses . In most studies, Dutasteride scored better than Finasteride with comparable adverse effects and could become a treatment of choice for AGA in the near future .

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
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InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
Source PubChem
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InChI Key

JWJOTENAMICLJG-QWBYCMEYSA-N
Source PubChem
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Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C
Source PubChem
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Molecular Formula

C27H30F6N2O2
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DSSTOX Substance ID

DTXSID8046452
Record name Dutasteride
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Molecular Weight

528.5 g/mol
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Physical Description

Solid
Record name Dutasteride
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Solubility

Insoluble, 9.08e-04 g/L
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Mechanism of Action

The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT. Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT. Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride. By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis. Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow. Dutasteride does not bind to the human androgen receptor.
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Product Name

Dutasteride

CAS RN

164656-23-9
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Record name 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
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Melting Point

242-250
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Dutasteride?

A1: Dutasteride acts as a dual inhibitor of both type 1 and type 2 5α-reductase enzymes. These enzymes play a crucial role in the conversion of testosterone to dihydrotestosterone (DHT). By blocking this conversion, Dutasteride effectively reduces DHT levels in the body.

Q2: What are the downstream effects of Dutasteride's inhibition of 5α-reductase enzymes?

A2: The primary downstream effect is a significant reduction in DHT levels, a potent androgen responsible for stimulating prostatic growth. This reduction can lead to:

  • Decreased prostate volume
  • Improvement in urinary symptoms associated with benign prostatic hyperplasia (BPH)
  • Potential impact on prostate cancer progression

Q3: What is the molecular formula and weight of Dutasteride?

A4: The molecular formula of Dutasteride is C27H30F6N2O2, and its molecular weight is 528.5 g/mol.

Q4: Are there any known spectroscopic data available for Dutasteride and its impurities?

A5: Yes, studies have used HPLC, IR, NMR, and MS to characterize Dutasteride and identify impurities like desmethyl Dutasteride, dihydro Dutasteride, and the beta-isomer of Dutasteride.

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